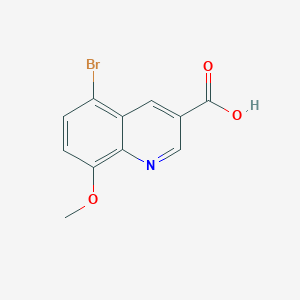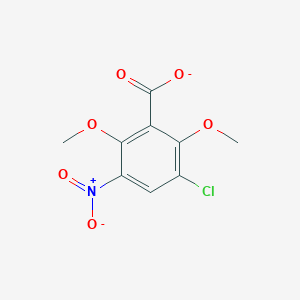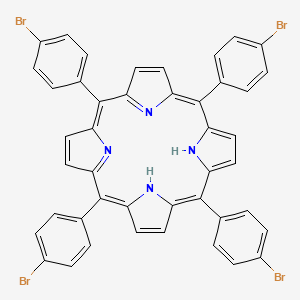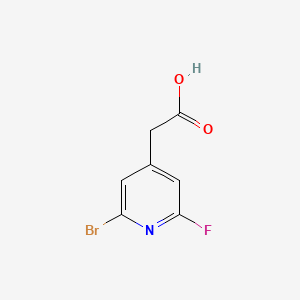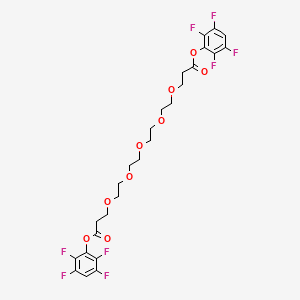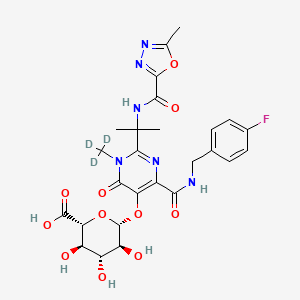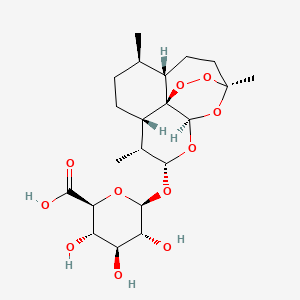
Dihydroartemisinin Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroartemisinin Glucuronide is a metabolite of dihydroartemisinin, which is derived from artemisinin, a compound extracted from the plant Artemisia annua. Dihydroartemisinin is widely known for its antimalarial properties and is used in combination therapies to treat malaria. This compound is formed through the glucuronidation process, where dihydroartemisinin is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroartemisinin Glucuronide is synthesized through the glucuronidation of dihydroartemisinin. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant enzymes.
Industrial Production Methods: Industrial production of this compound involves the extraction of dihydroartemisinin from Artemisia annua, followed by its chemical or enzymatic conversion to dihydroartemisinin. The glucuronidation process is then carried out using bioreactors containing the necessary enzymes and cofactors. The product is purified using chromatographic techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroartemisinin Glucuronide primarily undergoes hydrolysis and reduction reactions. The glucuronide conjugate can be hydrolyzed back to dihydroartemisinin and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Major Products Formed:
Hydrolysis: Dihydroartemisinin and glucuronic acid.
Reduction: Dihydroartemisinin alcohol.
Wissenschaftliche Forschungsanwendungen
Dihydroartemisinin Glucuronide has several applications in scientific research:
Wirkmechanismus
Dihydroartemisinin Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: The primary target is the malaria parasite Plasmodium falciparum.
Pathways Involved: The endoperoxide bridge in dihydroartemisinin is cleaved by iron, producing free radicals that damage the parasite’s cellular components, ultimately leading to its death.
Vergleich Mit ähnlichen Verbindungen
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin with potent antimalarial activity.
Artesunate: A hemisuccinate ester of dihydroartemisinin used in severe malaria cases
Uniqueness: Dihydroartemisinin Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound. This makes it an important metabolite for studying the pharmacokinetics and metabolism of dihydroartemisinin and its derivatives .
Eigenschaften
Molekularformel |
C21H32O11 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17+,18+,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
ZPXMEOGHWWIMAF-NUVCKGRJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


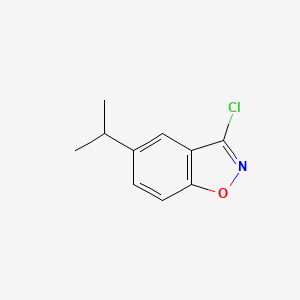
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
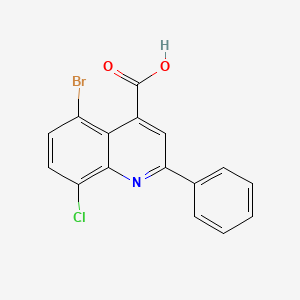
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
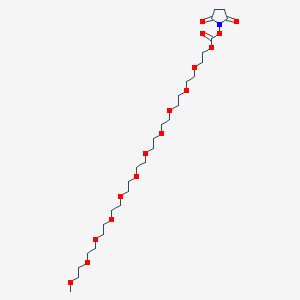
![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
